molecular formula C16H18O5S B2626649 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate CAS No. 684225-79-4

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate

Cat. No.: B2626649
CAS No.: 684225-79-4
M. Wt: 322.38
InChI Key: BSXABBVRZGEUQG-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of two methyl groups on the phenyl ring and two methoxy groups on the benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethoxybenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups on the benzene ring can participate in electron-donating interactions, influencing the reactivity of the compound. The overall mechanism depends on the specific context and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzene-1-sulfonate: Lacks the 2,4-dimethylphenyl group, resulting in different reactivity and applications.

    2,4-Dimethylphenyl sulfonate: Lacks the 2,5-dimethoxybenzene group, leading to variations in chemical behavior.

Uniqueness

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is unique due to the combination of the 2,4-dimethylphenyl and 2,5-dimethoxybenzene groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is an organic compound classified as a sulfonate. Its chemical structure includes two methyl groups on the phenyl ring and two methoxy groups on the benzene ring, along with a sulfonate group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

The synthesis of this compound typically involves sulfonation reactions using agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selectivity. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonate group serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in electron-donating interactions that influence the compound's reactivity and biological effects.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant pharmacological properties. For instance, derivatives of methoxy-substituted compounds have shown promising results in inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival. This suggests potential applications in developing antimicrobial agents targeting the methylerythritol phosphate (MEP) pathway .

Data Tables

Property Details
Chemical Formula C15H17O4S
Molecular Weight 293.36 g/mol
Solubility Soluble in organic solvents
Synthesis Method Sulfonation of 2,5-dimethoxybenzene

Case Studies

  • Antimicrobial Activity : A study investigating the effects of sulfonated compounds on bacterial growth demonstrated that derivatives similar to this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria by targeting enzymes in the MEP pathway. This validates the potential use of such compounds as novel antimicrobial agents .
  • Enzyme Inhibition : Research has focused on the inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme crucial for isoprenoid biosynthesis in bacteria. Compounds structurally related to this compound were shown to inhibit this enzyme effectively, leading to decreased bacterial viability and presenting a new avenue for antibiotic development .

Properties

IUPAC Name

(2,4-dimethylphenyl) 2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-11-5-7-14(12(2)9-11)21-22(17,18)16-10-13(19-3)6-8-15(16)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXABBVRZGEUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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